molecular formula C19H16BrN3O5 B11704537 8-Bromo-1',3',3'-trimethyl-5',6-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]

8-Bromo-1',3',3'-trimethyl-5',6-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]

Cat. No.: B11704537
M. Wt: 446.3 g/mol
InChI Key: KLZQMMNRSGCZAZ-UHFFFAOYSA-N
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Description

8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound known for its unique structural properties. It belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] typically involves multiple steps, starting from readily available precursors. The process often includes nitration, bromination, and spirocyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, improving the efficiency of purification steps, and ensuring the safety and environmental compliance of the processes.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce various functional groups at the bromine position .

Scientific Research Applications

8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-1’,3’,3’-trimethyl-5’,6-dinitro-1’,3’-dihydrospiro[chromene-2,2’-indole] involves its interaction with molecular targets through various pathways. The nitro groups can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of new compounds with different properties. These interactions can affect the compound’s biological activity and material properties .

Comparison with Similar Compounds

Similar Compounds

  • 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]
  • 1’,3’,3’-Trimethyl-8-methoxy-6-nitrospiro[chromene-2,2’-indole]

Uniqueness

The combination of these functional groups makes it a versatile compound for various scientific studies .

Properties

Molecular Formula

C19H16BrN3O5

Molecular Weight

446.3 g/mol

IUPAC Name

8-bromo-1',3',3'-trimethyl-5',6-dinitrospiro[chromene-2,2'-indole]

InChI

InChI=1S/C19H16BrN3O5/c1-18(2)14-9-12(22(24)25)4-5-16(14)21(3)19(18)7-6-11-8-13(23(26)27)10-15(20)17(11)28-19/h4-10H,1-3H3

InChI Key

KLZQMMNRSGCZAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C13C=CC4=C(O3)C(=CC(=C4)[N+](=O)[O-])Br)C)C

Origin of Product

United States

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